3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one
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Overview
Description
3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one is a chemical compound with the molecular formula C11H21NO2 It is characterized by the presence of a morpholine ring attached to a butanone backbone with two methyl groups at the third carbon position
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-1-morpholin-4-ylbutan-1-one are currently unknown. This compound is structurally similar to other morpholine derivatives, which have been found to interact with various biological targets . .
Mode of Action
Morpholine derivatives are known to interact with their targets through various mechanisms, but the specific interactions of this compound remain to be elucidated .
Biochemical Pathways
Given the structural similarity to other morpholine derivatives, it is possible that this compound may influence similar pathways . .
Result of Action
The molecular and cellular effects of 3,3-Dimethyl-1-morpholin-4-ylbutan-1-one are currently unknown. Based on the known activities of similar compounds, it is possible that this compound may have antitumor activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one typically involves the reaction of 3,3-dimethylbutan-1-one with morpholine under specific conditions. One common method includes:
Starting Materials: 3,3-dimethylbutan-1-one and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and maintain an inert atmosphere.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one: A triazole derivative with similar structural features but different biological activities.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A pyridine derivative with distinct chemical properties and applications.
Uniqueness
3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical reactivity and biological activity
Properties
IUPAC Name |
3,3-dimethyl-1-morpholin-4-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)8-9(12)11-4-6-13-7-5-11/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEADVZWQDUWSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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